

Mephenesin-d3: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenesin-d3 is the deuterated analog of Mephenesin, a centrally acting muscle relaxant. Isotopic labeling with deuterium can be a powerful tool in drug development and research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can alter the metabolic fate of a drug, often leading to a longer half-life and modified pharmacokinetics. This technical guide provides a comprehensive overview of the chemical properties and structure of **Mephenesin-d3**, based on available data for its non-deuterated counterpart, Mephenesin.

Chemical Properties

Quantitative data for **Mephenesin-d3** are not readily available in the public domain. However, the chemical properties of Mephenesin provide a strong baseline for understanding its deuterated form. The primary difference will be a slight increase in molecular weight due to the presence of deuterium. Other physical properties are expected to be very similar.

Table 1: Chemical and Physical Properties of Mephenesin



| Property | Value | Source |
|-------------------|---|-----------------|
| Molecular Formula | С10Н14О3 | [1][2][3][4][5] |
| Molecular Weight | 182.22 g/mol | [2][4][5][6] |
| IUPAC Name | 3-(2-methylphenoxy)propane- 1,2-diol | [2] |
| CAS Number | 59-47-2 | [1][5][7] |
| Melting Point | 70-71 °C | [7] |
| Solubility | Sparingly soluble in water. Freely soluble in alcohol, chloroform, and ether. | [2][7] |
| Appearance | White crystalline powder | [8] |

Note: The molecular weight of **Mephenesin-d3** would be approximately 185.24 g/mol, assuming the three deuterium atoms replace three hydrogen atoms on the methyl group.

Chemical Structure

Mephenesin is chemically known as 3-(2-methylphenoxy)propane-1,2-diol.[2] The structure consists of a cresol ring ether-linked to a propanediol chain. In **Mephenesin-d3**, it is presumed that the three hydrogen atoms on the methyl group attached to the phenyl ring are replaced by deuterium atoms.

Caption: Chemical structure of Mephenesin-d3.

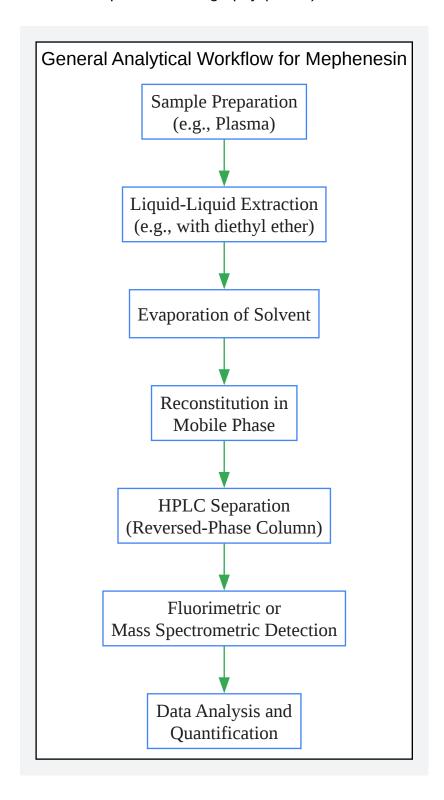
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Mephenesin-d3** are not readily available. However, a general workflow for the analysis of Mephenesin in biological matrices can be extrapolated from existing literature.

General Analytical Workflow for Mephenesin



A common method for the quantitative analysis of Mephenesin in biological samples such as plasma is High-Performance Liquid Chromatography (HPLC).



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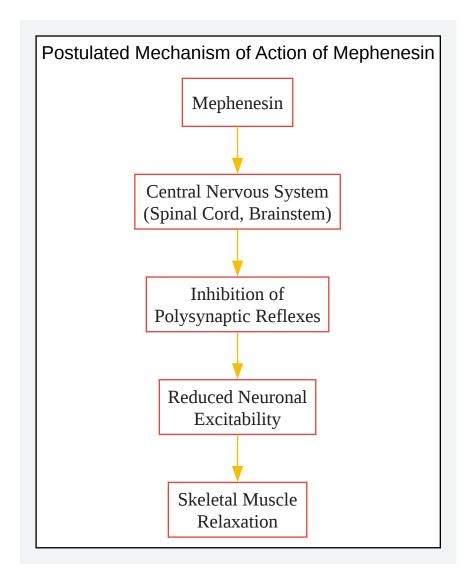
Caption: A generalized workflow for the analysis of Mephenesin.

A stability-indicating HPLC method for the simultaneous determination of mephenesin and diclofenac diethylamine has been developed using a Spheri-5-RP-18 column with a mobile phase of methanol and water (70:30, v/v) adjusted to pH 3.0.[9] The retention time for mephenesin was found to be 3.9 minutes.[9] Another study describes a method for determining mephenesin in plasma using HPLC with fluorimetric detection, which involved a single-step extraction with diethyl ether.[10]

Mechanism of Action

The exact mechanism of action of Mephenesin is not fully understood.[6] It is known to be a centrally acting muscle relaxant that depresses the central nervous system, particularly at the level of the spinal cord and brainstem.[11] It is thought to inhibit polysynaptic reflex arcs, which are responsible for transmitting muscle stretch reflexes.[11] By dampening these reflexes, Mephenesin reduces muscle tension and spasms.[11] Some evidence suggests that Mephenesin may act as an antagonist of NMDA receptors.





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Caption: Postulated signaling pathway for Mephenesin's action.

Conclusion

Mephenesin-d3 serves as a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. While specific experimental data for the deuterated form is scarce, the well-documented properties of Mephenesin provide a solid foundation for its use. The primary structural difference is the isotopic labeling on the methyl group, leading to a predictable increase in molecular weight. The analytical methods and understanding of the mechanism of action for Mephenesin can be readily adapted for studies involving **Mephenesin-d3**. Further



research is warranted to fully characterize the specific properties and potential therapeutic advantages of this deuterated compound.

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